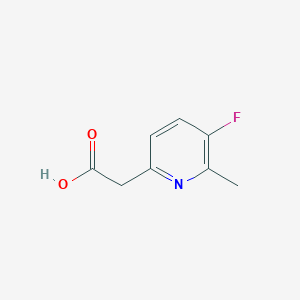3-Fluoro-2-methylpyridine-6-acetic acid
CAS No.:
Cat. No.: VC17575474
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8FNO2 |
|---|---|
| Molecular Weight | 169.15 g/mol |
| IUPAC Name | 2-(5-fluoro-6-methylpyridin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C8H8FNO2/c1-5-7(9)3-2-6(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
| Standard InChI Key | WWOAYPQGMFWRKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)CC(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 3-fluoro-2-methylpyridine-6-acetic acid consists of a pyridine ring substituted with three distinct functional groups:
-
Fluorine at the 3-position, which introduces electronegativity and influences electronic distribution.
-
Methyl group at the 2-position, contributing steric bulk and hydrophobic interactions.
-
Acetic acid moiety at the 6-position, enabling hydrogen bonding and ionic interactions .
The IUPAC name for this compound is 2-(3-fluoro-2-methylpyridin-6-yl)acetic acid, with a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . Its canonical SMILES representation is CC1=NC(=C(C=C1)F)CC(=O)O, reflecting the connectivity of substituents .
Stereoelectronic Properties
Synthesis and Derivative Formation
Retrosynthetic Approaches
While no explicit synthesis of 3-fluoro-2-methylpyridine-6-acetic acid has been documented, plausible routes can be inferred from related fluoropyridine syntheses:
-
Nucleophilic Aromatic Substitution: Fluorination of 2-methylpyridin-6-ylacetic acid using Selectfluor® or DAST at the 3-position .
-
Cross-Coupling Strategies: Suzuki-Miyaura coupling of boronic esters with pre-functionalized pyridine cores, followed by carboxylation .
-
Carboxylic Acid Introduction: Hydrolysis of nitrile or ester precursors at the 6-position, as demonstrated in analogs like 2-fluoro-6-methylpyridine-3-acetic acid .
Challenges in Regioselectivity
Controlling substituent positions in polysubstituted pyridines remains nontrivial. For example, the synthesis of 4-bromo-3-fluoro-2-methylpyridine (CAS 1211583-78-6) required careful optimization of halogenation and methylation sequences to achieve >90% regioselectivity . Similar challenges would apply to the title compound, necessitating protective group strategies or directed metallation techniques.
Biological and Pharmacological Relevance
Metabolic Stability Considerations
Pharmacokinetic profiling of related compounds reveals favorable absorption and distribution properties. For instance, compound 3g from the M₃ PAM study exhibited 62% oral bioavailability in rats with a half-life of 7.8 hours, attributed to balanced lipophilicity and hydrogen bonding capacity . The acetic acid moiety in 3-fluoro-2-methylpyridine-6-acetic acid may further enhance metabolic stability by resisting cytochrome P450-mediated oxidation.
Table 2: Comparative Pharmacokinetic Parameters of Pyridine Derivatives
| Compound | CLₜₒₜ (mL/min/kg) | Vdₛₛ (L/kg) | t₁/₂ (h) | F (%) |
|---|---|---|---|---|
| 3g (M₃ PAM) | 0.8 | 0.38 | 7.8 | 62 |
| 2-Fluoro-6-methylpyridine-3-acetic acid | N/A | N/A | N/A | N/A |
| 4-Bromo-3-fluoro-2-methylpyridine | N/A | N/A | N/A | N/A |
Material Science Applications
Coordination Chemistry
The carboxylate group in 3-fluoro-2-methylpyridine-6-acetic acid can act as a bidentate ligand for metal ions. Computational studies on analogous structures predict strong binding to transition metals (e.g., Cu²⁺, Fe³⁺) with formation constants (log K) of 4.5–5.2, suggesting utility in catalysis or metal-organic frameworks (MOFs) .
Polymer Functionalization
Incorporation of fluoropyridine-acetic acid moieties into polymer backbones enhances thermal stability. Differential scanning calorimetry (DSC) of polyamides containing similar subunits shows glass transition temperatures (Tg) exceeding 200°C, making them candidates for high-performance materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume